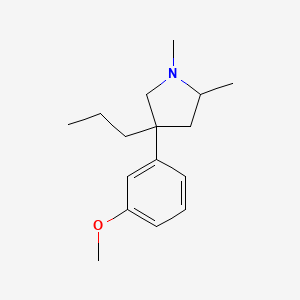
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)tetradecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)tetradecanamide is a complex organic compound that features a unique structure combining an allyloxy group, a benzylidene moiety, a hydrazinyl linkage, and a tetradecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)tetradecanamide typically involves a multi-step process:
Formation of the Allyloxybenzylidene Intermediate: This step involves the reaction of allyl alcohol with benzaldehyde under acidic conditions to form the allyloxybenzylidene intermediate.
Hydrazine Addition: The intermediate is then reacted with hydrazine hydrate to form the hydrazinyl derivative.
Coupling with Tetradecanoyl Chloride: Finally, the hydrazinyl derivative is coupled with tetradecanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzylidene moiety can be reduced to form a benzyl group.
Substitution: The hydrazinyl linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted hydrazinyl derivatives.
Scientific Research Applications
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)tetradecanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.
Materials Science: Application in the synthesis of novel polymers and materials with specific properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-(2-(2-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)tetradecanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The allyloxy and benzylidene groups may play a role in these interactions by providing specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(2-(Methoxy)benzylidene)hydrazinyl)-2-oxoethyl)tetradecanamide
- N-(2-(2-(2-(Ethoxy)benzylidene)hydrazinyl)-2-oxoethyl)tetradecanamide
Uniqueness
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)tetradecanamide is unique due to the presence of the allyloxy group, which can undergo specific chemical reactions that are not possible with methoxy or ethoxy analogs. This uniqueness can be leveraged in the design of compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C26H41N3O3 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide |
InChI |
InChI=1S/C26H41N3O3/c1-3-5-6-7-8-9-10-11-12-13-14-19-25(30)27-22-26(31)29-28-21-23-17-15-16-18-24(23)32-20-4-2/h4,15-18,21H,2-3,5-14,19-20,22H2,1H3,(H,27,30)(H,29,31)/b28-21+ |
InChI Key |
RKNDWSXPBZDQAB-SGWCAAJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=CC=C1OCC=C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=CC=C1OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12001778.png)
![9-Chloro-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B12001780.png)



![1-[(2-Methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001807.png)






